2,7-Bis(carbazol-9-YL)-9,9-DI-tolyl-fluorene
Overview
Description
“2,7-Bis(carbazol-9-YL)-9,9-DI-tolyl-fluorene” is a chemical compound with the molecular formula C39H28N2 . It is also known as 9-(7-carbazol-9-yl-9,9-dimethylfluoren-2-yl)carbazole . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CC1(C2=C(C=CC(=C2)N3C4=CC=CC=C4C5=CC=CC=C53)C6=C1C=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97) .Physical and Chemical Properties Analysis
This compound is a white to light yellow powder or crystal . It has a molecular weight of 524.67 g/mol . The melting point is 286°C .Scientific Research Applications
Host Materials for Organic Electronics
Compounds structurally related to 2,7-Bis(carbazol-9-yl)-9,9-di-tolyl-fluorene are widely used as host materials in organic light-emitting diodes (OLEDs). Their structural design enables high triplet energy levels, essential for efficient electroluminescent devices. For instance, materials featuring carbazole and fluorene units have been employed to fabricate blue thermally activated delayed fluorescence (TADF) OLEDs, demonstrating the significance of large steric hindrance and high triplet energy levels in achieving high electroluminescent efficiency and stability under various doping concentrations (Zhao et al., 2020).
Sensing and Detection Applications
Derivatives of this compound have been explored as sensitive and selective probes for ion detection. For example, a fluorene oligomer with peripheral carbazole side chains has been utilized as a colorimetric and fluorometric probe for iodide, showcasing its high fluorescence quenching sensitivity and selectivity toward specific ions (Zhao et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is used in the field of organic semiconductors , suggesting that its targets could be related to electronic properties of materials.
Biochemical Pathways
As a compound used in material science, particularly in the field of organic semiconductors , 2,7-Bis(carbazol-9-YL)-9,9-DI-tolyl-fluorene does not directly interact with biological pathways. Instead, it plays a role in the physical and chemical processes involved in the operation of organic electronic devices.
Pharmacokinetics
Pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) are typically associated with drugs and biological compounds. As this compound is a compound used in material science
Result of Action
The result of the action of this compound is likely to be observed at the level of material properties, such as improved conductivity, charge mobility, or light emission in organic semiconductors .
Properties
IUPAC Name |
9-[7-carbazol-9-yl-9,9-bis(4-methylphenyl)fluoren-2-yl]carbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H36N2/c1-33-19-23-35(24-20-33)51(36-25-21-34(2)22-26-36)45-31-37(52-47-15-7-3-11-41(47)42-12-4-8-16-48(42)52)27-29-39(45)40-30-28-38(32-46(40)51)53-49-17-9-5-13-43(49)44-14-6-10-18-50(44)53/h3-32H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOZLTYWWOHJAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C3=C(C=CC(=C3)N4C5=CC=CC=C5C6=CC=CC=C64)C7=C2C=C(C=C7)N8C9=CC=CC=C9C1=CC=CC=C18)C1=CC=C(C=C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H36N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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